N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]-2-propoxybenzamide
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Overview
Description
N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]-2-propoxybenzamide is a complex organic compound that features a benzamide core with various substituents, including a pyrrolidine ring, a propoxy group, and a methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]-2-propoxybenzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrolidine derivative, followed by the introduction of the methylphenyl group and the propoxybenzamide moiety. Key steps may include:
Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Methylphenyl Group: This step often involves Friedel-Crafts alkylation or acylation reactions.
Attachment of the Propoxybenzamide Moiety: This can be done through nucleophilic substitution reactions, where the propoxy group is introduced via an alkylation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]-2-propoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the aromatic rings or the amide group.
Substitution: Electrophilic and nucleophilic substitution reactions can be employed to introduce or replace substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted benzamides.
Scientific Research Applications
N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]-2-propoxybenzamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms.
Biology: The compound may be investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: It could be explored for its therapeutic potential in treating diseases, particularly those involving the central nervous system.
Industry: The compound may find applications in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]-2-propoxybenzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidin-2-one Derivatives: These compounds share the pyrrolidine ring and have diverse biological activities.
Benzamide Derivatives: Compounds with a benzamide core are known for their pharmacological properties.
Propoxybenzene Derivatives: These compounds feature the propoxy group and are used in various chemical applications.
Uniqueness
N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]-2-propoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structural complexity allows for a wide range of potential modifications and applications, making it a valuable compound for research and development.
Properties
Molecular Formula |
C23H30N2O2 |
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Molecular Weight |
366.5 g/mol |
IUPAC Name |
N-[2-(4-methylphenyl)-2-pyrrolidin-1-ylethyl]-2-propoxybenzamide |
InChI |
InChI=1S/C23H30N2O2/c1-3-16-27-22-9-5-4-8-20(22)23(26)24-17-21(25-14-6-7-15-25)19-12-10-18(2)11-13-19/h4-5,8-13,21H,3,6-7,14-17H2,1-2H3,(H,24,26) |
InChI Key |
DNQBOPKQVGXJSG-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=CC=C1C(=O)NCC(C2=CC=C(C=C2)C)N3CCCC3 |
Origin of Product |
United States |
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